molecular formula C15H24N2O2 B12851023 (S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate

(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate

Cat. No.: B12851023
M. Wt: 264.36 g/mol
InChI Key: RMNLYFMEFVFWFC-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a benzylamino group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of benzyl chloroformate and ammonia to produce the desired carbamate . The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is mediated through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Similar in structure but lacks the tert-butyl group.

    Methyl (1-aminopropan-2-yl)carbamate: Similar backbone but different substituents.

Uniqueness

(S)-tert-butyl (1-(benzylamino)propan-2-yl)carbamate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(benzylamino)propan-2-yl]carbamate

InChI

InChI=1S/C15H24N2O2/c1-12(17-14(18)19-15(2,3)4)10-16-11-13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3,(H,17,18)/t12-/m0/s1

InChI Key

RMNLYFMEFVFWFC-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CNCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CNCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.